molecular formula C16H17NO2 B3820803 2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide

2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B3820803
M. Wt: 255.31 g/mol
InChI Key: KTLPTHCICYDQAZ-UHFFFAOYSA-N
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Description

2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with a methyl group at the 3-position and an acetamide group substituted with a methylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide typically involves the reaction of 3-methylphenol with 2-methylphenylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final acetamide product by the addition of ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form corresponding amines.

    Substitution: The methyl groups on the phenyl rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and acetamide groups can interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)-N-(2-methylphenyl)acetamide: Similar structure but with the methyl group at the 4-position on the phenoxy ring.

    2-(3-methylphenoxy)-N-(3-methylphenyl)acetamide: Similar structure but with the methyl group at the 3-position on both phenyl rings.

    2-(3-methylphenoxy)-N-(2-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the phenoxy and phenyl rings, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new applications.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-6-5-8-14(10-12)19-11-16(18)17-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLPTHCICYDQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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